molecular formula C18H21ClN2O4S B7545518 N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide

N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide

Cat. No. B7545518
M. Wt: 396.9 g/mol
InChI Key: ZBXJBBBKBFUHMW-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide, commonly known as CES, is a potent and selective inhibitor of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer, including renal cell carcinoma, breast cancer, and lung cancer. CES has been shown to have antitumor activity in preclinical studies, making it a promising candidate for cancer therapy.

Mechanism of Action

CES inhibits the activity of N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide, an enzyme that is overexpressed in many types of cancer cells. N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide plays a key role in regulating the pH of the tumor microenvironment, which is critical for tumor growth and survival. By inhibiting N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide, CES disrupts the pH balance of the tumor microenvironment, leading to decreased tumor growth and increased sensitivity to other cancer therapies.
Biochemical and Physiological Effects:
CES has been shown to have a number of biochemical and physiological effects. In addition to inhibiting N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide, CES has been shown to induce apoptosis (programmed cell death) in cancer cells. CES also inhibits the activity of other carbonic anhydrase isoforms, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One advantage of CES is its selectivity for N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide, which is overexpressed in many types of cancer cells but not in normal cells. This makes CES a promising candidate for cancer therapy with fewer side effects than traditional chemotherapy. However, one limitation of CES is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CES. One area of interest is the development of more potent and selective N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide inhibitors. Another area of interest is the combination of CES with other cancer therapies, such as immunotherapy. Finally, there is interest in developing imaging agents that can detect N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide expression in tumors, which could help to guide treatment with CES and other N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide inhibitors.

Synthesis Methods

The synthesis of CES involves several steps. The first step is the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This is followed by the reaction of the intermediate with N-methyl-3-nitrobenzamide to form the nitro intermediate. The nitro intermediate is then reduced to the amine intermediate using palladium on carbon as a catalyst. The final step is the reaction of the amine intermediate with ethyl chloroformate and sodium ethoxide to form CES.

Scientific Research Applications

CES has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that CES inhibits the growth of cancer cells in vitro and in vivo. In addition, CES has been shown to enhance the effectiveness of other cancer therapies, such as radiation therapy and chemotherapy.

properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-3-20-26(23,24)17-6-4-5-14(13-17)18(22)21(2)11-12-25-16-9-7-15(19)8-10-16/h4-10,13,20H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXJBBBKBFUHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)CCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide

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